molecular formula C9H15BrN4O B2422434 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005679-31-1

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide

Cat. No. B2422434
M. Wt: 275.15
InChI Key: WWEISAUCSQXYBO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromo and dimethyl groups would be attached to this ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Bromopyrazole, a related compound, is a solid with a melting point of 93-96°C and a boiling point of 250-260°C .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Research has shown that compounds like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide are used in the synthesis of heterocyclic compounds. For instance, Bonacorso et al. (2011) demonstrated the synthesis of succinyl-spaced pyrazoles, which are important in medicinal chemistry (Bonacorso, H. et al., 2011).

  • Cytotoxicity and DNA Binding Studies : Purohit et al. (2011) explored the cytotoxicity of bis-pyrazoles derived from compounds similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide. They also studied their DNA binding properties, important in understanding drug interactions with genetic material (Purohit, M. et al., 2011).

  • Catalysis in Ethylene Oligomerization : Nyamato et al. (2016) discussed the use of nickel(II) complexes bearing pyrazolylpyridines, which are closely related to the target compound, in catalyzing ethylene oligomerization. This process is significant in polymer chemistry (Nyamato, G. S. et al., 2016).

  • Antioxidant Activity : Karrouchi et al. (2019) synthesized derivatives of 3,5-dimethyl-1H-pyrazole, which included compounds structurally similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide, and tested their antioxidant activities. This research is vital in understanding the potential health benefits of these compounds (Karrouchi, K. et al., 2019).

  • Antimicrobial and Anti-inflammatory Activities : Narayana et al. (2009) synthesized heterocycles from compounds structurally related to the target compound and studied their antimicrobial and anti-inflammatory activities. Such studies contribute to the development of new drugs (Narayana, B. et al., 2009).

  • Corrosion Inhibition : Wang et al. (2006) conducted a theoretical study on bipyrazole derivatives, related to the target compound, assessing their potential as corrosion inhibitors. This research is crucial in materials science, particularly in preventing metal corrosion (Wang, H. et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general precaution, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential pharmacological effects, as well as the development of efficient synthesis methods .

properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEISAUCSQXYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C(=C(C(=N1)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide

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